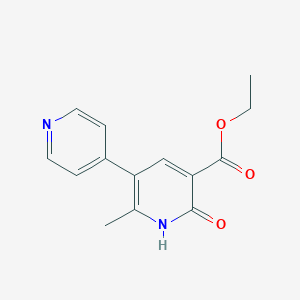

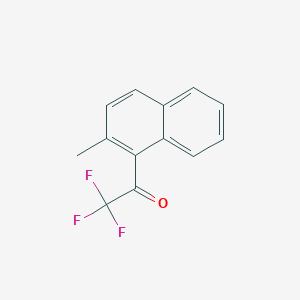

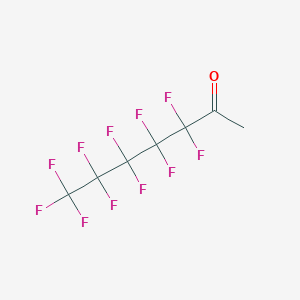

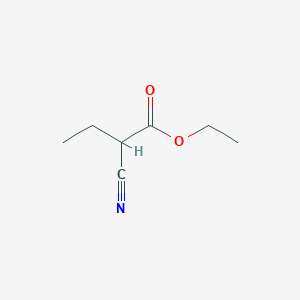

1-(2-甲基萘基)三氟甲基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Facile Synthesis of Trifluoromethyl Carbinols and Ketones

The synthesis of trifluoromethyl carbinols and trifluoromethyl-α,β-unsaturated ketones has been facilitated by using 1,1-bis(dimethylamino)-2,2,2-trifluoroethane as a synthetic building block. This compound acts as a replacement for trifluoroacetaldehyde and, when catalyzed by 36% aqueous HCl, reacts with ketones to yield moderate to good yields of the desired products. The reactions with silyl enol ethers, catalyzed by ZnI2, lead directly to the unsaturated ketones, showcasing the versatility of this approach in synthesizing trifluoromethylated compounds .

Halogen Bonding in Crystal Structure

The crystal and molecular structure of 1-methylpyrrol-2-yl trichloromethyl ketone reveals the presence of C–Cl,O halogen bonds and weak C–H,O hydrogen bonds. The structure demonstrates motifs containing halogen bonds that are related through translation symmetry, indicating a cooperative effect of halogen bonding. Additionally, the anisotropy of the electron charge density for the Cl-atom within the C–Cl,O contact has been experimentally detected, providing insights into the electronic structure of such compounds .

Stereoselective Synthesis of Trifluoromethylated Compounds

The nucleophilic addition of formaldehyde N,N-dialkylhydrazones to trifluoromethyl ketones has been performed without any catalysts or promoters, yielding alpha-hydroxy-alpha-trifluoromethylhydrazones in good-to-excellent yields. The use of chiral auxiliaries in the reaction allows for the synthesis of optically pure adducts, which can be further transformed into protected cyanohydrins or aldehydes. This method demonstrates the potential for creating enantiomerically enriched trifluoromethylated compounds, which are valuable in pharmaceutical synthesis .

One-Pot Synthesis of Difluoro Diketones

A one-pot synthesis method for 2,2-difluoro-1,5-diketones from acylsilanes and trifluoromethyltrimethylsilane has been described. The reaction involves the formation of difluoroenoxysilanes and their subsequent reaction with enones under electrophilic activation. The resulting diketones are useful intermediates for the synthesis of gem-difluoro enones or substituted fluorophenols, depending on the annulation conditions. This method highlights the regioselectivity controlled by fluorine substitution .

Synthesis of Chiral Trifluoromethyl Diketones

An efficient methodology for synthesizing chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones via palladium-catalyzed asymmetric allylation has been developed. This process overcomes the challenge of detrifluoroacetylation and allows for the rapid construction of a library of chiral trifluoromethyl ketones from simple substrates. The resulting compounds have potential applications in the pharmaceutical and material industries due to their enzyme inhibitory properties and structural versatility .

One-Pot Synthesis of Difluoromethyl Ketones

A novel one-pot synthesis for difluoromethyl ketones has been reported, which involves a difluorination/fragmentation process of 1-trifluoromethyl-1,3-diketones. This method provides a straightforward approach to an under-studied class of ketones, which are promising as building blocks for materials and drug design. The simplicity and convenience of this synthesis could pave the way for the expanded exploration of difluoromethyl ketone chemistry .

科学研究应用

合成和性质

三氟甲基酮,包括类似1-(2-甲基萘基)三氟甲基酮的化合物,以其独特的化学性质而闻名,使它们在各种合成应用中非常有用。三氟甲基基团有助于这些化合物的稳定性和反应性,使它们适用于作为更复杂氟化分子合成中间体(Kelly, Mercadante, & Leadbeater, 2013)。合成TFMKs的方法已得到广泛探讨,突显了这些化合物在新合成途径和方法论发展中的重要性。

在材料科学中的应用

TFMKs还在高分子量聚合物的合成中找到了应用。例如,三氟甲基酮已被用于通过一锅法、无金属催化的步骤聚合合成新型芳香族氟化聚合物。这些聚合物具有独特的性质,如在常见有机溶剂中的溶解性和形成柔软、透明薄膜的能力,这可能在各种工业和研究应用中发挥作用(Olvera et al., 2013)。

光催化应用

已经探索了TFMKs的光催化性质,特别是在从芳香烯烃合成α-三氟甲基酮方面。这个过程涉及一个光氧化还原催化的三氟甲基化-氧化序列,在光催化条件下由二甲基亚砜(DMSO)促进。这种方法对于轻松合成带有三氟甲基取代基的酮非常重要,为有机氟化合物的构建提供了宝贵的构建模块(Tomita, Yasu, Koike, & Akita, 2014)。

安全和危害

When handling 1-(2-Methylnaphthyl) trifluoromethyl ketone, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

Trifluoromethyl ketones, including 1-(2-Methylnaphthyl) trifluoromethyl ketone, are exceedingly valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Therefore, future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry.

属性

IUPAC Name |

2,2,2-trifluoro-1-(2-methylnaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(17)13(14,15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCSLYJRHLULLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564272 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methylnaphthyl) trifluoromethyl ketone | |

CAS RN |

131831-98-6 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(2-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-(4-[4-(2-chloro-acetylamino)-phenoxy]-phenyl)-acetamide](/img/structure/B155308.png)

![2-[2-(Dimethylamino)ethoxy]ethanol](/img/structure/B155320.png)

![1-[(3,5-Dibromo-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]-3-phenylthiourea](/img/structure/B155322.png)